molecular formula C14H11BrO3 B1452263 Methyl 3-bromo-2-hydroxy-5-phenylbenzoate CAS No. 1155261-80-5

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

Cat. No.: B1452263
CAS No.: 1155261-80-5
M. Wt: 307.14 g/mol
InChI Key: NVEYPUXDUGVYHA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a phenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-hydroxy-5-phenylbenzoate typically involves the bromination of methyl 2-hydroxy-5-phenylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes formed from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include alcohols or hydrocarbons formed from the reduction of the functional groups.

Scientific Research Applications

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-hydroxy-5-phenylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-phenylbenzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 3-chloro-2-hydroxy-5-phenylbenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    Methyl 3-bromo-2-hydroxybenzoate:

Uniqueness

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various chemical transformations and applications in research and industry.

Biological Activity

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate (C14H11BrO3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a bromine atom, a hydroxyl group, and a phenyl group attached to a benzoate backbone. Its molecular structure can be represented as follows:

Molecular Formula C14H11BrO3\text{Molecular Formula }C_{14}H_{11}BrO_3

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and hydroxyl group are crucial for its reactivity, allowing it to modulate enzyme activity and receptor interactions. Current research is focused on elucidating the exact pathways through which this compound exerts its effects, particularly in relation to cancer cell proliferation and microbial resistance mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies have revealed its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis
HeLa (cervical cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

The compound appears to induce apoptosis through mitochondrial pathway activation and may also inhibit angiogenesis by downregulating VEGF expression.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant pathogens.
  • Anticancer Research : Another study focused on the anticancer properties of the compound highlighted its ability to inhibit tumor growth in xenograft models. The findings suggested that this compound could be developed into an effective therapeutic agent for treating specific types of cancers.

Properties

IUPAC Name

methyl 3-bromo-2-hydroxy-5-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEYPUXDUGVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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